molecular formula C17H25N3O5S B2374767 N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide CAS No. 872976-06-2

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide

Cat. No.: B2374767
CAS No.: 872976-06-2
M. Wt: 383.46
InChI Key: YDWVKHFFQMFYMM-UHFFFAOYSA-N
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Description

N1-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide is a synthetic oxalamide derivative characterized by a 1,3-oxazinan-2-ylmethyl scaffold substituted with a mesitylsulfonyl group at the 3-position and a methyl group at the N2-oxalamide nitrogen. The mesitylsulfonyl (2,4,6-trimethylbenzenesulfonyl) moiety imparts steric bulk and electron-withdrawing properties, which may influence solubility, metabolic stability, and binding interactions in biological systems. The oxalamide core is a common pharmacophore in medicinal chemistry, often utilized for its hydrogen-bonding capabilities and conformational rigidity, which can enhance target specificity .

Properties

IUPAC Name

N-methyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-11-8-12(2)15(13(3)9-11)26(23,24)20-6-5-7-25-14(20)10-19-17(22)16(21)18-4/h8-9,14H,5-7,10H2,1-4H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWVKHFFQMFYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The mesitylsulfonyl group is then introduced via sulfonylation reactions, often using mesitylsulfonyl chloride in the presence of a base. The final step involves the formation of the oxalamide moiety through amide bond formation reactions, typically using oxalyl chloride and a suitable amine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The mesitylsulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mesitylsulfonyl group can yield sulfonic acids, while reduction of the oxalamide moiety can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.

    Industry: Its reactivity and stability make it suitable for use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modifications. The mesitylsulfonyl group, in particular, may play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Oxalamide derivatives exhibit diverse pharmacological activities depending on substituent groups. Below is a comparative analysis with structurally analogous compounds:

Compound Key Structural Features Synthesis Potential Applications
N1-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide Mesitylsulfonyl group (bulky, electron-withdrawing); methyl substitution at N2-oxalamide Likely involves sulfonylation of 1,3-oxazinan precursors and oxalamide coupling Enzyme inhibition (e.g., proteases), antimicrobial agents
N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide Chloro substituents; azetidinone rings; methoxyphenyl groups Triethylamine-mediated reaction with chloroacetyl chloride in 1,4-dioxane Anticancer or antibacterial (azetidinones are β-lactam analogs)
N-Methyloxalamide derivatives Variable R-groups (alkyl, aryl) at N1 and N2 positions Amide coupling via activated oxalyl chloride intermediates Kinase inhibitors, antifungals (dependent on substituent polarity and steric effects)

Key Findings:

Mesitylsulfonyl vs. Chloro/Azetidinone Groups: The mesitylsulfonyl group in the target compound enhances steric hindrance compared to chloro substituents in the azetidinone-based oxalamide . This may reduce off-target interactions in biological systems but could also lower solubility in polar solvents.

Methyl Substitution at N2 :

  • The N2-methyl group in the target compound may limit hydrogen-bonding capacity compared to unsubstituted oxalamides, possibly reducing binding affinity to hydrophilic targets. However, it could improve metabolic stability by blocking oxidation sites.

Synthetic Methodologies: The synthesis of the target compound likely parallels methods used for analogous oxalamides, such as sulfonylation of oxazinan precursors followed by oxalamide coupling. By contrast, the azetidinone-based compound in employs chloroacetyl chloride and triethylamine in 1,4-dioxane, highlighting the role of base selection in facilitating nucleophilic substitutions .

Biological Activity

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H19_{19}N3_{3}O5_{5}S, with a molecular weight of approximately 341.38 g/mol. The compound features an oxazinan ring, a mesitylsulfonyl group, and an oxalamide linkage, contributing to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves several key steps including:

  • Formation of the Oxazinan Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The introduction of the mesitylsulfonyl group is performed using sulfonyl chlorides.
  • Amidation : The final step involves the formation of the oxalamide bond through reaction with methyloxalamide .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce cytotoxic effects in several human cancer cell lines, including:

  • A2780 (human ovarian carcinoma)
  • MCF-7 (human breast cancer cells)

The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
A278012.5Tubulin inhibition
MCF-715.0Induction of G2/M arrest

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. It may modulate their activity, influencing various biological processes. Molecular docking studies suggest that the compound binds to the colchicine-binding site on tubulin, which is critical for its anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Antitumor Activity : In a study evaluating a series of oxazinonaphthalene derivatives, compounds similar in structure to this compound showed significant antiproliferative activity against resistant cancer cell lines .
  • Mechanistic Studies : Flow cytometric analyses indicated that treatment with this compound leads to significant alterations in cell cycle progression in treated cancer cells compared to controls .

Q & A

Q. What are the key synthetic routes for N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of an oxazinan ring using mesitylsulfonyl chloride and methylamine derivatives. A common route includes:

Oxazinan Ring Formation : Cyclization of amino alcohols with mesitylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃) .

Oxalamide Coupling : Reacting the oxazinan intermediate with methyloxalyl chloride in anhydrous THF at 0–5°C .
Yield optimization requires strict control of temperature, solvent polarity, and stoichiometry. For example, excess mesitylsulfonyl chloride improves ring sulfonylation but may require quenching with ice-water to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the mesitylsulfonyl group (aromatic protons at δ 6.7–7.1 ppm; methyl groups at δ 2.3–2.6 ppm) and oxazinan ring protons (δ 3.8–4.2 ppm) .
  • FTIR : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and oxalamide (C=O at ~1680 cm⁻¹) functionalities .
  • HPLC-MS : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonyl and amide groups. Stability tests show decomposition at >150°C, requiring storage at –20°C under inert gas. Hydrolytic stability in aqueous buffers (pH 4–9) should be monitored via UV-Vis spectroscopy at 254 nm .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the final coupling step?

  • Methodological Answer : Low yields often stem from steric hindrance from the mesityl group. Strategies include:
  • Using coupling agents like HATU or EDCI to activate the oxalyl chloride intermediate .
  • Microwave-assisted synthesis (60–80°C, 30 min) to enhance reaction kinetics .
  • Purification via flash chromatography (hexane:EtOAc 3:1) to isolate the product from dimeric byproducts .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to model binding affinity. The mesitylsulfonyl group may occupy hydrophobic pockets, while the oxalamide forms hydrogen bonds .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How do structural modifications (e.g., replacing mesitylsulfonyl with tosyl) alter bioactivity?

  • Methodological Answer : Compare analogs via:
  • Enzyme Inhibition Assays : IC₅₀ values against serine proteases using fluorogenic substrates .
  • SAR Analysis : Mesityl’s bulkiness enhances selectivity but reduces solubility; tosyl derivatives show 20% higher aqueous solubility but lower target affinity .
    Data contradictions (e.g., conflicting IC₅₀ values) should be resolved using standardized assay conditions (pH 7.4, 25°C) .

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